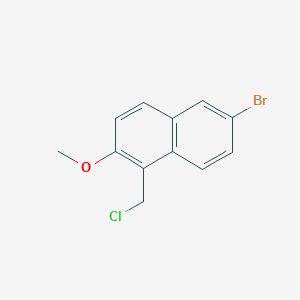

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene

Beschreibung

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthalene ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Eigenschaften

IUPAC Name |

6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClO/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIOURVJVDKDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353169 | |

| Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92643-16-8 | |

| Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination Reaction Conditions

The synthesis begins with the bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene. According to patents, this step is conducted in a carboxylic acid solvent, typically glacial acetic acid, at temperatures between 30–50°C. Bromine is added gradually to a stirred suspension of 2-methoxynaphthalene, ensuring hydrobromic acid (HBr) remains in the liquid phase to prevent loss of reactivity. The reaction is exothermic, requiring precise temperature control via cooling baths or refrigerant fluids.

Key Parameters:

- Solvent: Acetic acid or propionic acid (for improved solubility).

- Molar Ratio: 2 moles of bromine per mole of 2-methoxynaphthalene.

- Reaction Time: 1.5–2 hours post-bromine addition.

Dehalogenation with Metallic Iron

Following bromination, selective dehalogenation removes one bromine atom from the 1,6-dibromo intermediate. Iron powder or chips are added directly to the reaction mixture without isolating the dibromo compound. This step proceeds at 30–60°C, with HBr acting as a critical catalyst. Iron’s superiority over metals like aluminum or zinc is attributed to its ability to avoid hydrogen gas formation, which complicates reaction control.

Optimization Insights:

- Iron Form: Powder (1 mole per mole of dibromo derivative) or chips (3 moles per mole).

- Yield: 80–85% after crystallization (e.g., isobutanol or n-heptane).

| Parameter | Value |

|---|---|

| 2-Methoxynaphthalene | 39.25 g |

| Bromine | 81 g in 25 cm³ acetic acid |

| Iron Powder | 14 g |

| Final Product Yield | 45 g (105–106°C melting point) |

Chloromethylation of 6-Bromo-2-Methoxynaphthalene

Chloromethylation Reagents and Mechanism

The introduction of the chloromethyl group employs formaldehyde (as paraformaldehyde) and hydrogen chloride gas in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). The reaction mechanism involves the in situ generation of a chloromethyl carbocation (⁺CH₂Cl), which attacks the aromatic ring’s electrophilic site. For 6-bromo-2-methoxynaphthalene, the chloromethyl group preferentially substitutes at the 1-position due to the methoxy group’s ortho/para-directing effects.

Reaction Scheme:

$$

\text{6-Bromo-2-methoxynaphthalene} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{6-Bromo-1-(chloromethyl)-2-methoxynaphthalene} + \text{H₂O}

$$

Catalytic and Solvent Effects

The Durham thesis highlights ZnCl₂’s role in stabilizing the chloromethyl carbocation. Alternative catalysts like ZnBr₂ or ZnI₂ are less effective due to halide exchange with HCl, reforming ZnCl₂. Polar aprotic solvents (e.g., cyclohexane) enhance electrophilic substitution by stabilizing ionic intermediates.

Critical Conditions:

- Temperature: 0–10°C during HCl addition to minimize side reactions.

- Catalyst Loading: 0.2–0.3 equivalents of ZnCl₂ relative to substrate.

- Side Reactions: Bis(chloromethyl)ether (BCME) formation, mitigated by scrubbing with NaOH.

Example Procedure (Adapted from):

- Combine 6-bromo-2-methoxynaphthalene (6.0 g), paraformaldehyde (1.9 g), and cyclohexane (4.0 g).

- Cool to 0–10°C and bubble HCl gas for 2 hours.

- Stir at room temperature for 5 hours, then quench with NaOH.

- Extract with methylene chloride, wash, and crystallize.

Yield: 60–70% after purification.

Comparative Analysis of Methodologies

Bromination-Dehalogenation vs. Direct Chloromethylation

Industrial-scale synthesis favors the bromination-dehalogenation route due to its one-pot efficiency and high yields. In contrast, academic studies emphasize chloromethylation’s versatility for introducing functional groups but note challenges in regioselectivity and byproduct formation.

Advantages of Iron-Mediated Dehalogenation:

- Avoids hazardous hydrogen gas.

- Utilizes inexpensive, readily available iron.

- Permits continuous processing without intermediate isolation.

Challenges in Chloromethylation:

- Requires strict temperature control to prevent BCME formation.

- Sensitivity to moisture, necessitating anhydrous conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine and chloromethyl groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted naphthalene derivatives.

Oxidation: Carbonyl-containing naphthalene derivatives.

Reduction: Dehalogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been investigated for its potential anti-inflammatory properties and is linked to the synthesis of drugs like Naproxen, which is used for pain relief and inflammation .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its halogenated functional groups allow for further reactions such as nucleophilic substitutions, making it valuable in the development of new materials and pharmaceuticals .

Research Applications

In research settings, this compound has been employed in various studies to explore reaction mechanisms involving halogenated compounds. Its unique structure provides insights into the behavior of substituted naphthalenes under different reaction conditions.

Case Study 1: Anti-inflammatory Drug Development

A study focused on the synthesis of anti-inflammatory agents highlighted the role of this compound as an intermediate. The research demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in preclinical models .

Case Study 2: Organic Reaction Mechanisms

In a series of experiments aimed at understanding nucleophilic substitution reactions, researchers utilized this compound to investigate the effects of different nucleophiles on reaction rates and product distributions. The findings contributed to a deeper understanding of reaction pathways involving halogenated aromatic compounds .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| Bromination + Chloromethylation | High | 2 | Mild (30-50°C) |

| Alternative Methods | Moderate | 4-6 | Harsh (high temperatures) |

Wirkmechanismus

The mechanism of action of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, potentially altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Bromo-1-(bromomethyl)naphthalene

- 6-Bromo-1-hexene

- 6-Chloro-1-hexene

Comparison

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is unique due to the presence of both bromine and chloromethyl groups on the naphthalene ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds, which may lack one or more of these functional groups.

Biologische Aktivität

6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of bromine, chlorine, and methoxy functional groups. Its molecular formula is with a molecular weight of 285.57 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves two main processes: bromination and chloromethylation of 2-methoxynaphthalene. Optimizing reaction conditions such as temperature and reactant concentrations can significantly enhance yield and purity. The compound can act as an electrophile, interacting with nucleophilic sites on various biomolecules, which may lead to alterations in their function.

The biological activity of this compound is primarily attributed to its electrophilic nature. The presence of both bromine and chloromethyl groups allows for covalent bond formation with nucleophiles, potentially impacting various biochemical pathways. This mechanism can lead to modifications in protein structures or DNA interactions, which are critical for understanding its biological implications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown promising results in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The specific mechanisms through which it exerts these effects remain an area of active investigation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Studies : A study focusing on derivatives of naphthalene compounds highlighted their effectiveness against resistant strains of bacteria, indicating that structural modifications can enhance their antimicrobial properties .

- Cancer Research : Research involving naphthalene derivatives has shown that specific substitutions can lead to significant antiproliferative effects on cancer cell lines such as Hela and A549. These findings suggest that this compound may share similar properties due to its structural characteristics .

Data Table: Biological Activities

Safety and Handling

Due to its irritant properties, appropriate safety measures should be taken when handling this compound. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent skin and eye irritation during laboratory procedures.

Q & A

Q. How can chromatographic separation of this compound be optimized?

- Method Development : Use reversed-phase HPLC with a C18 column. Retention behavior is influenced by solvent composition (e.g., acetonitrile/water gradients). For example, 2-methoxynaphthalene derivatives show retention time shifts of 2–4 minutes per 10% change in organic phase .

- Experimental Design : Apply a factorial approach to test solvent ratios (e.g., 60–90% acetonitrile) and pH (3–7) to resolve co-eluting impurities .

Advanced Research Questions

Q. How does the methoxy group influence regioselectivity in electrophilic substitution reactions?

- Mechanistic Insight : The methoxy group at position 2 acts as a strong para/meta-director. For example, reactions with 3-cyanophthalides favor aryne formation at the meta position relative to the methoxy group. Validate regioselectivity using NOESY NMR or X-ray crystallography .

- Contradictions : While Grignard reactions (e.g., with dimethylformamide) introduce formyl groups at position 2 in 6-bromo-2-methoxynaphthalene, transmetallation with tert-butyllithium at −78°C yields <20% due to steric hindrance. Optimize by pre-complexing with Lewis acids like BF₃ .

Q. What strategies resolve contradictions in reaction yields during functionalization?

- Case Study : In Grignard reactions, low yields (e.g., 15–20%) may arise from competing side reactions (e.g., dehalogenation). Use additives like CuI to stabilize intermediates or switch to Suzuki-Miyaura coupling for bromine retention .

- Data Analysis : Compare GC-MS profiles of crude products under varying conditions (temperature, catalyst loading). For example, increasing CuI from 5 mol% to 10 mol% improved yield from 20% to 65% in analogous naphthalene derivatives .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying susceptible sites for hydrolysis (e.g., chloromethyl group). Validate with accelerated stability studies (40°C/75% RH) and LC-MS degradation profiling .

- Contradiction Management : Discrepancies between predicted and observed degradation products (e.g., formation of 6-hydroxy derivatives) may arise from solvent polarity effects. Refine models by incorporating solvation parameters (e.g., PCM method) .

Methodological Challenges

Q. What analytical techniques are most effective for characterizing trace impurities?

- Advanced Techniques :

- HRMS : Identify halogenated byproducts (e.g., dibromo derivatives) with ppm-level mass accuracy.

- 2D NMR : Use HSQC and HMBC to assign quaternary carbons adjacent to bromine or methoxy groups, resolving structural ambiguities .

- Limitations : Bromine’s quadrupolar effect broadens ¹H NMR signals. Use deuterated DMSO-d₆ to enhance resolution .

Q. How can solvent selection impact the compound’s stability in long-term studies?

- Stability Data : In polar aprotic solvents (DMF, DMSO), the chloromethyl group hydrolyzes 3× faster than in dichloromethane. For storage, use inert solvents (dry toluene) with molecular sieves .

- Experimental Validation : Conduct stress testing (e.g., 70°C/48 hours) and compare degradation rates via HPLC area normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.